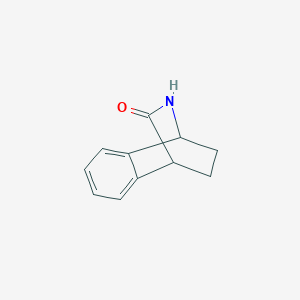

1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,4-dihydro- derivatives like 1,4-Ethanoisoquinolin-3(2H)-one often involves eco-friendly methods, utilizing ionic liquids or water without additional catalysts for high to excellent yields. Techniques include direct cyclocondensation of anthranilamides and aldehydes or a one-pot three-component cyclocondensation involving isatoic anhydrides, ammonium acetate, and aldehydes (Chen et al., 2007). Other methods employ novel and recoverable catalysts or silica-bonded catalysts, illustrating the diverse approaches to synthesizing these compounds efficiently and in an environmentally friendly manner (Ghorbani‐Choghamarani & Zamani, 2012).

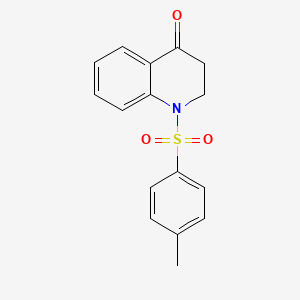

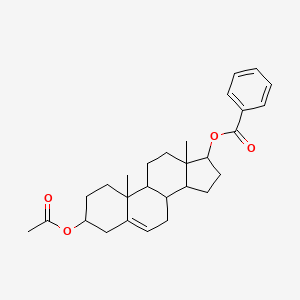

Molecular Structure Analysis

The molecular structure of 1,4-Ethanoisoquinolin-3(2H)-one derivatives is critical for understanding their chemical behavior. These structures are often characterized using techniques such as NMR and UV-Vis spectroscopy, providing insights into the arrangement of atoms and the electronic environment within the molecule. The structural analysis is crucial for predicting reactivity and interactions with other molecules.

Chemical Reactions and Properties

Chemical reactions involving 1,4-Ethanoisoquinolin-3(2H)-one derivatives are diverse, including redox-triggered switchable synthesis, which allows for the development of compounds with varied substituent patterns. Such synthetic versatility is instrumental in creating molecules with specific properties for targeted applications (Yang et al., 2020). Reactions can be catalyzed by various substances, including gallium(III) triflate, demonstrating the compound's ability to undergo transformations under mild conditions to yield a wide range of products (Chen et al., 2008).

Aplicaciones Científicas De Investigación

Nuclear Magnetic Resonance Studies

1,4-Dihydro-1,4-ethenoisoquinolin-3(2H)-ones have been analyzed using 100-MHz N.M.R. spectra. This study helped determine the relative signs of vicinal and allylic coupling constants, contributing to a deeper understanding of the molecular structure and dynamics of such compounds (Bauer et al., 1971).

Pharmacological Applications

Compounds with the structure of 1,4-dihydro-2H-isoquinoline derivatives have been identified to have significant effects on coronary circulation and possess anti-arrhythmic action. This suggests their potential use in treating heart rhythm disorders (Wienecke et al., 2005).

Hydrogenation and Stereochemistry Studies

Research has developed new methods for preparing 1,4-dihydro-3(2H)-isoquinolinones, providing insights into their relative configurations and site of conformational equilibria. This contributes to the field of stereochemistry and aids in understanding molecular conformations (Tóth et al., 1988).

Reactions with Aldehydes

The study of reactions between 1,4-dihydro-3-(2H)benzoisoquinolinones and aldehydes in the presence of a strong base has provided valuable information on ring substitution and aromatization processes. This research enhances understanding of organic synthesis and reaction mechanisms (Hazai et al., 1982).

Propiedades

IUPAC Name |

9-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-10-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c13-11-9-5-6-10(12-11)8-4-2-1-3-7(8)9/h1-4,9-10H,5-6H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBPNUGGTKXXAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3=CC=CC=C3C1C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30307635 |

Source

|

| Record name | 1,2,3,4-Tetrahydro-1,4-(epiminomethano)naphthalen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30307635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- | |

CAS RN |

3118-16-9 |

Source

|

| Record name | NSC193542 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrahydro-1,4-(epiminomethano)naphthalen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30307635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile](/img/structure/B1267753.png)

![6-Bromo-1,4-dioxaspiro[4.6]undecane](/img/structure/B1267768.png)

![2-[(2-Hydroxyethyl)sulfanyl]benzoic acid](/img/structure/B1267774.png)